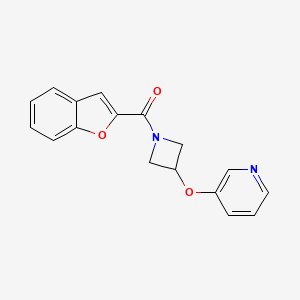

Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a heterocyclic organic compound featuring a benzofuran core linked via a methanone group to a 3-(pyridin-3-yloxy)azetidine moiety. The pyridinyloxy substituent on the azetidine may facilitate hydrogen bonding or π-π stacking interactions, critical for pharmacological activity.

Properties

IUPAC Name |

1-benzofuran-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINZHWVCCSXGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyridine intermediates. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The azetidine ring is then introduced via a cyclization reaction involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, reducing the time and cost associated with large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)carboxylic acid, while reduction may produce benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanol.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: Benzofuran derivatives have shown potential in inducing apoptosis in cancer cells. Research indicates that they can generate reactive oxygen species (ROS) leading to mitochondrial dysfunction, which is critical for cancer therapy.

- Antimicrobial Properties: The compound has been investigated for its efficacy against various bacterial and fungal strains, demonstrating significant antimicrobial activity.

-

Biological Applications

- Antioxidant Effects: Studies suggest that benzofuran derivatives can act as antioxidants, protecting cells from oxidative stress.

- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

-

Industrial Applications

- Synthesis of New Materials: Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone serves as a building block in the synthesis of more complex organic molecules.

- Pharmaceutical Development: It is utilized as a precursor in the development of new pharmaceuticals targeting infections and cancer.

The biological activities of benzofuran derivatives are well-documented:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative 1 | Staphylococcus aureus | 8 μg/mL |

| Benzofuran derivative 2 | Escherichia coli | 4 μg/mL |

| Benzofuran derivative 3 | Candida albicans | 16 μg/mL |

These findings indicate that the incorporation of the benzofuran moiety enhances activity against bacterial and fungal pathogens.

Anticancer Activity Case Study

A study focusing on related benzofuran compounds demonstrated their ability to induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial membrane potential disruption. This suggests that this compound may exert similar anticancer effects.

Preparation Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Benzofuran Ring: Cyclization of appropriate precursors.

- Introduction of Pyridine Moiety: Nucleophilic substitution reactions.

- Azetidine Ring Formation: Cyclization involving suitable precursors.

Industrial Production Techniques:

- Microwave-assisted synthesis

- Flow chemistry

These methods enhance reaction efficiency and scalability, making large-scale production feasible.

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a novel structure that combines the benzofuran moiety with a pyridinyl ether and an azetidine ring, potentially enhancing its pharmacological profile.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

- Molecular Weight : Approximately 295.34 g/mol

- Molecular Formula : C_{15}H_{16}N_{2}O_{2}

Biological Activity Overview

The biological activities of Benzofuran derivatives are well-documented. This specific compound is hypothesized to exhibit various activities based on its structural components.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Benzofuran Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative 1 | Staphylococcus aureus | 8 μg/mL |

| Benzofuran derivative 2 | Escherichia coli | 4 μg/mL |

| Benzofuran derivative 3 | Candida albicans | 16 μg/mL |

These findings suggest that the incorporation of the benzofuran moiety may enhance the activity against bacterial and fungal pathogens.

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer potential. Research indicates that some benzofuran compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study: Induction of Apoptosis

A study focusing on a related benzofuran compound showed that it induced apoptosis in human chondrosarcoma cells, leading to increased ROS production and mitochondrial membrane potential disruption . This suggests that similar mechanisms may be at play for this compound.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The unique structure allows for high specificity in binding, potentially modulating the activity of these targets.

Comparison with Similar Compounds

(a) Compound 281: (1-methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)amino]-propoxy}-benzofuran-2-yl)-methanone

- Structural Similarities: Both compounds feature a benzofuran-methanone scaffold and pyridine-derived substituents.

- Key Differences: Compound 281 replaces the azetidine ring with an imidazole group, a five-membered aromatic ring with two nitrogen atoms. This increases aromaticity but reduces ring strain compared to azetidine. The propoxy linker in Compound 281 includes a pyridinylmethylamino group, introducing additional hydrogen-bonding capacity versus the simpler pyridinyloxy group in the target compound.

- Implications : The imidazole moiety may enhance solubility (due to polarity) but reduce metabolic stability compared to azetidine .

(b) Pyridine Derivatives from Catalog ()

Examples:

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Structural Contrast: Replaces benzofuran with a methoxy-pyrrolidinylpyridine system. The pyrrolidine (five-membered ring) offers greater conformational flexibility than azetidine. Molecular Weight: 234.3 g/mol (vs. ~324 g/mol for the target compound, estimated from structure).

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

- Key Feature : Incorporates a fluoropyridine ring and a silyl-protected pyrrolidine, enhancing lipophilicity (Log P likely >3) versus the target compound’s pyridinyloxy-azetidine (predicted Log P ~2.5).

(c) 3-Acetylpyridine ()

- Simpler Pyridine Derivative : Lacks the benzofuran and azetidine components.

- Physicochemical Data :

- Molecular Weight: 121.14 g/mol.

- Log Kow: 0.38 (indicating moderate hydrophilicity).

- Relevance : Highlights the pyridine ring’s contribution to polarity, which is attenuated in the target compound by the lipophilic benzofuran and azetidine groups.

Physicochemical and Pharmacological Trends

Notes and Limitations

Structural inferences rely on catalog entries and related compounds from peer-reviewed literature, emphasizing the need for experimental validation .

Q & A

Basic: What are the recommended synthetic routes for preparing Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with functionalized azetidine intermediates. For example:

- Step 1: Prepare 3-(pyridin-3-yloxy)azetidine via nucleophilic substitution of azetidine with pyridin-3-ol under basic conditions (e.g., NaH in THF) .

- Step 2: Couple the azetidine intermediate with benzofuran-2-carbonyl chloride using a coupling agent like HATU or DCC in anhydrous DMF.

- Characterization: Intermediates and the final product are validated via -NMR (to confirm azetidine ring substitution and pyridinyl linkage), HPLC (purity >95% at 254 nm), and elemental analysis (C, H, N within 0.4% of theoretical values) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- HPLC: Ensures purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assays?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions. Strategies include:

- Control Experiments: Use known inhibitors (e.g., α-Amylase-IN-3 ) to validate assay sensitivity.

- Solubility Optimization: Test compound solubility in DMSO vs. aqueous buffers; adjust concentrations to avoid aggregation artifacts.

- Dose-Response Curves: Perform triplicate experiments with IC calculations to ensure reproducibility .

- Off-Target Screening: Use kinase or receptor panels to identify non-specific binding .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound to enzyme targets like α-amylase?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions between the benzofuran moiety and α-amylase’s catalytic site (PDB: 1HNY). Key residues: Asp197, Glu233, and His299 .

- Molecular Dynamics (MD): Simulate binding stability (10–100 ns) in explicit solvent (TIP3P water) to assess hydrogen bonding with the azetidine oxygen and pyridinyl nitrogen .

- Free Energy Calculations: Apply MM-GBSA to estimate binding affinity (ΔG) and compare with experimental IC values .

Basic: What are the primary biological targets hypothesized for this compound based on structural analogs?

Methodological Answer:

- Enzyme Targets: α-Amylase (due to benzofuran’s role in non-competitive inhibition ) or kinases (azetidine’s similarity to ATP-binding pocket ligands) .

- Receptor Targets: G protein-coupled receptors (GPCRs) via pyridinyl-oxygen interactions, as seen in related azetidine derivatives .

- Validation: Perform enzyme inhibition assays (e.g., α-amylase activity measured via DNSA method) or cellular assays (e.g., cAMP modulation for GPCRs) .

Advanced: How can structure-activity relationship (SAR) studies optimize the potency of this compound?

Methodological Answer:

- Modify Substituents:

- Bioisosteric Replacement: Substitute the methanone with a sulfone group to enhance metabolic stability .

- Data-Driven Design: Use IC values and ligand efficiency metrics (LE, LLE) to prioritize analogs .

Basic: What are the stability and storage recommendations for this compound in laboratory settings?

Methodological Answer:

- Stability: Store at –20°C under inert gas (argon) to prevent oxidation of the azetidine ring.

- Solubility: Soluble in DMSO (≥10 mM stock), but avoid freeze-thaw cycles.

- Degradation Monitoring: Analyze via HPLC every 3 months; degradation products (e.g., hydrolyzed azetidine) appear as secondary peaks .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

- Catalyst Optimization: Switch from HATU to PyBOP for improved coupling efficiency.

- Temperature Control: Perform reactions at 0°C to minimize side reactions (e.g., azetidine ring-opening) .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.